(2-Aminothiazol-4-yl)hydroxyimino acetic acid
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Overview
Description
(2-Aminothiazol-4-yl)hydroxyimino acetic acid is an organic compound with the molecular formula C5H5N3O3S. It is known for its applications in the synthesis of cephalosporin derivatives and β-lactam antibiotics . The compound is characterized by the presence of a thiazole ring, an amino group, and a hydroxyimino group, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiazol-4-yl)hydroxyimino acetic acid typically involves the reaction of ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate with various reagents . One common method includes the condensation of chlorinated or brominated ethyl acetoacetate with thiourea, followed by hydrolysis . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Aminothiazol-4-yl)hydroxyimino acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyimino group, leading to the formation of amine derivatives.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxime derivatives, while reduction can produce amine compounds. Substitution reactions can lead to a variety of functionalized thiazole derivatives .
Scientific Research Applications
(2-Aminothiazol-4-yl)hydroxyimino acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Aminothiazol-4-yl)hydroxyimino acetic acid involves its interaction with specific molecular targets and pathways. In the case of its derivatives used as antibiotics, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . The hydroxyimino group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .
Properties
Molecular Formula |
C5H5N3O3S |
---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
(2E)-2-[(2-amino-1,3-thiazol-4-yl)oxyimino]acetic acid |
InChI |
InChI=1S/C5H5N3O3S/c6-5-8-3(2-12-5)11-7-1-4(9)10/h1-2H,(H2,6,8)(H,9,10)/b7-1+ |
InChI Key |
RUVNPPRZXHQMHU-LREOWRDNSA-N |
Isomeric SMILES |
C1=C(N=C(S1)N)O/N=C/C(=O)O |
Canonical SMILES |
C1=C(N=C(S1)N)ON=CC(=O)O |
Origin of Product |
United States |
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